molecular formula C18H18ClNO5S B3382956 Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate CAS No. 379726-51-9

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate

Cat. No. B3382956
CAS RN: 379726-51-9
M. Wt: 395.9 g/mol
InChI Key: SSDJYSAEKNJZSQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NSC-750854 and has a molecular weight of 419.91 g/mol. In

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate is not fully understood. However, studies have suggested that this compound may exert its antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells (Wu et al., 2017). The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines (Zhang et al., 2018).
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In a study by Wu et al. (2017), it was reported that this compound induced apoptosis in cancer cells by activating the caspase-3 pathway. Another study by Zhang et al. (2018) showed that this compound reduced the levels of pro-inflammatory cytokines in a mouse model of acute lung injury. Additionally, this compound has been shown to have antifungal activity by inhibiting the growth of Candida albicans (Kumar et al., 2019).

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for further studies on cancer treatment. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate. One potential direction is to further investigate its mechanism of action in cancer cells and identify potential molecular targets. Another direction is to explore its potential as an anti-inflammatory agent in other disease models. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability of this compound for in vivo studies.
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and as an antifungal agent. While its mechanism of action is not fully understood, studies have shown that it has potent antiproliferative and anti-inflammatory effects. However, further studies are needed to optimize its synthesis method and improve its bioavailability for in vivo studies.

Scientific Research Applications

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and as an antifungal agent. In a study by Wu et al. (2017), it was reported that this compound exhibited potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study by Zhang et al. (2018) showed that this compound had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, this compound has also been studied as a potential antifungal agent (Kumar et al., 2019).

properties

IUPAC Name

methyl 4-chloro-3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-4-11-20(15-7-5-6-8-16(15)24-2)26(22,23)17-12-13(18(21)25-3)9-10-14(17)19/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJYSAEKNJZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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